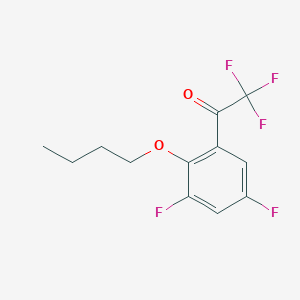

1-(2-Butoxy-3,5-difluorophenyl)-2,2,2-trifluoroethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Butoxy-3,5-difluorophenyl)-2,2,2-trifluoroethanone is a chemical compound with the molecular formula C12H14F5O2. It is a fluorinated aromatic ketone, which makes it an interesting subject for various chemical and industrial applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Butoxy-3,5-difluorophenyl)-2,2,2-trifluoroethanone typically involves the reaction of 2-butoxy-3,5-difluorobenzene with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and maximize output. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and the attainment of high-purity product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Butoxy-3,5-difluorophenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted aromatic compounds depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

1-(2-Butoxy-3,5-difluorophenyl)-2,2,2-trifluoroethanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(2-Butoxy-3,5-difluorophenyl)-2,2,2-trifluoroethanone involves its interaction with various molecular targets. The trifluoromethyl group and the aromatic ring play crucial roles in its reactivity and interactions. The compound can interact with enzymes, receptors, or other biomolecules, leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(2-Butoxy-3,5-difluorophenyl)ethanol: Similar structure but with an alcohol group instead of a ketone.

1-(2-Butoxy-3,5-difluorophenyl)ethanone: Similar structure but without the trifluoromethyl group.

Uniqueness

1-(2-Butoxy-3,5-difluorophenyl)-2,2,2-trifluoroethanone is unique due to the presence of both the butoxy and trifluoromethyl groups, which impart distinct chemical and physical properties

Biologische Aktivität

1-(2-Butoxy-3,5-difluorophenyl)-2,2,2-trifluoroethanone is a fluorinated compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Formula : C₁₂H₁₂F₄O₂

- Molecular Weight : 264.22 g/mol

- CAS Number : 1443352-89-3

Research indicates that fluorinated compounds like this compound may exhibit significant biological activity through various mechanisms, particularly in enzyme inhibition.

Acetylcholinesterase Inhibition

One of the notable activities of related trifluoroethanones is their inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Studies have shown that certain derivatives can act as slow-binding inhibitors of AChE:

- Kinetic Studies : Kinetic analysis revealed a slow onset of inhibition with a steady state established within approximately 35 minutes. The inhibition constant (Ki) for some derivatives has been reported in the femtomolar range, indicating potent inhibitory effects .

- Mechanism : The binding process involves initial reversible interactions followed by a slow acylation step leading to a covalent bond with the active site serine residue of AChE .

Pharmacological Effects

This compound's biological effects extend beyond AChE inhibition. Its structural characteristics suggest potential applications in various therapeutic areas:

- Neuroprotective Effects : By inhibiting AChE, this compound may contribute to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cognitive function and providing neuroprotective benefits in neurodegenerative diseases .

- Anti-inflammatory Activity : Some studies suggest that fluorinated compounds can modulate inflammatory pathways. While specific data on this compound is limited, related compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes involved in inflammation .

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological activity and potential applications of this compound and its analogs.

Study 1: Inhibition Kinetics of AChE

In a detailed kinetic study involving human recombinant AChE:

- The compound was tested at varying concentrations (0.1 to 50 nM) with acetylthiocholine as a substrate.

- Results indicated a slow-binding inhibition profile characterized by an initial fast phase followed by a slower onset before reaching equilibrium .

Study 2: Molecular Docking Simulations

Molecular docking simulations have provided insights into the binding interactions between the compound and AChE:

- Docking studies suggested that the compound binds preferentially to the peripheral anionic site before transitioning to the catalytic site.

- This mechanism aligns with its classification as a transition-state analogue inhibitor .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

1-(2-butoxy-3,5-difluorophenyl)-2,2,2-trifluoroethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F5O2/c1-2-3-4-19-10-8(11(18)12(15,16)17)5-7(13)6-9(10)14/h5-6H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWJJQYGJULICFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1F)F)C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.